(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone
Description
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and linked via a ketone bridge to a quinoxaline heterocycle. Piperazine derivatives are widely studied in medicinal chemistry for their affinity toward neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors, making them candidates for neuropsychiatric therapeutics . Preclinical studies suggest this compound exhibits dual activity at 5-HT₁A and D₂ receptors, with moderate selectivity over α₁-adrenergic receptors .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-3-16(4-6-17)23-10-12-24(13-11-23)20(25)15-2-7-18-19(14-15)22-9-8-21-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIWDUPWDGYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone typically involves the following steps:
Formation of Piperazine Derivative: : The piperazine ring is synthesized through the reaction of diethanolamine with ethylene dichloride.
Introduction of Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-methoxyphenyl chloride.
Coupling with Quinoxaline: : The final step involves the coupling of the piperazine derivative with quinoxaline-6-carboxylic acid chloride to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles like amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced forms of the compound.
Substitution: : Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
(4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are contextualized below against three analogs (Table 1).
Table 1: Structural and Pharmacological Comparison
| Compound Name | Molecular Weight (g/mol) | logP | 5-HT₁A IC₅₀ (nM) | D₂ IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|---|---|
| (4-(4-Methoxyphenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone | 388.43 | 3.2 | 12 ± 1.5 | 45 ± 6 | 18 |
| (4-(4-Chlorophenyl)piperazin-1-yl)(quinoxalin-6-yl)methanone | 392.87 | 3.8 | 28 ± 3.2 | 62 ± 8 | 9 |
| (4-Phenylpiperazin-1-yl)(quinolin-6-yl)methanone | 333.39 | 2.7 | 8 ± 1.1 | 120 ± 15 | 35 |
| (4-(4-Methoxyphenyl)piperazin-1-yl)(benzothiazol-2-yl)methanone | 365.45 | 3.5 | 50 ± 5.6 | 30 ± 4 | 6 |
Key Findings
Substituent Effects on Receptor Affinity: The 4-methoxy group in the target compound confers higher 5-HT₁A affinity (IC₅₀ = 12 nM) compared to the 4-chloro analog (IC₅₀ = 28 nM), likely due to enhanced hydrogen bonding with serine residues in the receptor’s binding pocket . However, the chloro-substituted analog shows improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 32 min for the methoxy variant) . Replacement of quinoxaline with benzothiazole (Compound 4) reduces 5-HT₁A affinity (IC₅₀ = 50 nM) but increases D₂ receptor potency (IC₅₀ = 30 nM), suggesting steric and electronic tuning of the heterocycle impacts selectivity .
Solubility and logP Trends: The quinoline-containing analog (Compound 3) exhibits higher aqueous solubility (35 µg/mL) due to its planar structure and reduced logP (2.7). However, its lower D₂ affinity (IC₅₀ = 120 nM) limits utility in dopamine-targeted therapies .
In Vivo Efficacy: In rodent models of anxiety, the target compound demonstrated anxiolytic effects at 10 mg/kg (p.o.), comparable to buspirone but with longer duration, attributed to slower clearance . In contrast, the benzothiazole analog showed pronounced sedation at equivalent doses, likely due to off-target α₁-adrenergic activity .
Critical Analysis of Divergent Findings
- Contradictions in Metabolic Stability : While the chloro-substituted analog showed superior microsomal stability in human liver assays , murine studies revealed faster clearance (AUC = 420 ng·h/mL vs. 580 ng·h/mL for the methoxy compound), possibly due to species-specific CYP450 isoform expression .
- Receptor Selectivity: Structural modifications to the heterocycle (e.g., quinoxaline vs. benzothiazole) led to divergent receptor profiles, underscoring the challenge of optimizing polypharmacology in CNS drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
